Cas no 1783635-41-5 (3-(4-Bromo-3,5-dimethylphenyl)propanoic acid)

3-(4-Bromo-3,5-dimethylphenyl)propanoic acid is a brominated aromatic carboxylic acid derivative with a propanoic acid side chain, offering versatility in synthetic organic chemistry. Its key structural features—the bromo substituent and dimethyl groups at the 3,5-positions—enhance reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, while the carboxylic acid functionality allows for further derivatization. This compound is particularly useful as an intermediate in pharmaceutical and agrochemical synthesis, where precise functionalization is required. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for constructing complex molecular architectures. Suitable for research and industrial applications requiring controlled aromatic modifications.
3-(4-Bromo-3,5-dimethylphenyl)propanoic acid structure
1783635-41-5 structure
Product Name:3-(4-Bromo-3,5-dimethylphenyl)propanoic acid
CAS No:1783635-41-5
MF:C11H13BrO2
MW:257.123722791672
CID:6245831
PubChem ID:84805494
Update Time:2025-05-19

3-(4-Bromo-3,5-dimethylphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromo-3,5-dimethylphenyl)propanoic acid
    • EN300-1923875
    • 1783635-41-5
    • 3-(4-Bromo-3,5-dimethylphenyl)propanoic acid
    • Inchi: 1S/C11H13BrO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h5-6H,3-4H2,1-2H3,(H,13,14)
    • InChI Key: COLXNFIHCMHPTA-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=CC(=CC=1C)CCC(=O)O

Computed Properties

  • Exact Mass: 256.00989g/mol
  • Monoisotopic Mass: 256.00989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 37.3Ų

3-(4-Bromo-3,5-dimethylphenyl)propanoic acid Pricemore >>

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Additional information on 3-(4-Bromo-3,5-dimethylphenyl)propanoic acid

Introduction to 3-(4-Bromo-3,5-dimethylphenyl)propanoic Acid (CAS No. 1783635-41-5)

3-(4-Bromo-3,5-dimethylphenyl)propanoic acid is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 1783635-41-5, has garnered considerable attention due to its potential in various biochemical and medicinal chemistry studies. The presence of a 4-bromo substituent along with two dimethyl groups on the phenyl ring imparts distinct chemical properties, making it a valuable scaffold for drug development and synthetic chemistry.

The molecular formula of 3-(4-Bromo-3,5-dimethylphenyl)propanoic acid can be represented as C11H13BromO2. This structure not only contributes to its reactivity but also opens up possibilities for further functionalization, enabling researchers to tailor its properties for specific applications. The carboxylic acid group at one end of the molecule provides a site for esterification, amidation, or other transformations that are commonly employed in pharmaceutical synthesis.

In recent years, the interest in this compound has been fueled by its role as an intermediate in the synthesis of biologically active molecules. The 4-bromo moiety is particularly noteworthy, as bromine atoms are frequently used in medicinal chemistry due to their ability to participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex organic molecules, including many modern pharmaceuticals.

The dimethyl groups on the phenyl ring enhance the lipophilicity of the compound, which is often a desirable trait in drug candidates. Lipophilicity influences how a molecule interacts with biological targets, such as receptors or enzymes, and can impact its pharmacokinetic properties. By incorporating these groups, 3-(4-Bromo-3,5-dimethylphenyl)propanoic acid becomes a promising building block for designing molecules with improved solubility and membrane permeability.

Recent studies have highlighted the compound's potential in the development of novel therapeutic agents. For instance, researchers have explored its utility in creating inhibitors targeting specific enzymes involved in inflammatory pathways. The structural features of 3-(4-Bromo-3,5-dimethylphenyl)propanoic acid allow for precise modifications that can fine-tune binding interactions with biological targets. This flexibility makes it an attractive candidate for high-throughput screening campaigns aimed at identifying new drug candidates.

The carboxylic acid functionality also lends itself to the formation of salts, which can improve the stability and bioavailability of drug molecules. Salts are commonly used in pharmaceutical formulations to enhance solubility and shelf life. By leveraging the carboxylic acid group in 3-(4-Bromo-3,5-dimethylphenyl)propanoic acid, chemists can develop salt forms that optimize these properties for clinical applications.

In addition to its role in drug development, this compound has found applications in materials science and agrochemicals. The unique structural motifs present in its molecule make it a suitable candidate for synthesizing polymers or specialty chemicals with tailored properties. For example, its ability to undergo various functionalization reactions allows for the creation of polymers with specific mechanical or thermal characteristics.

The synthesis of 3-(4-Bromo-3,5-dimethylphenyl)propanoic acid typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include bromination of a dimethyl-substituted benzene derivative followed by esterification or reduction to introduce the propanoic acid moiety. Advanced synthetic techniques, such as catalytic hydrogenation or palladium-catalyzed cross-coupling reactions, can be employed to achieve high yields and purity.

The compound's reactivity also makes it useful in exploring new synthetic methodologies. Researchers are continually seeking innovative ways to construct complex molecules more efficiently and sustainably. 3-(4-Bromo-3,5-dimethylphenyl)propanoic acid serves as a versatile platform for testing novel reaction conditions or catalysts that could revolutionize synthetic organic chemistry.

Efforts are ongoing to optimize the production and handling of this compound to meet the growing demand from both academic and industrial sectors. Advances in green chemistry principles have led to the development of more environmentally friendly synthetic routes that minimize waste and reduce energy consumption. Such innovations are crucial for ensuring that compounds like 3-(4-Bromo-3,5-dimethylphenyl)propanoic acid can be produced sustainably while maintaining high quality standards.

In conclusion, 3-(4-Bromo-3,5-dimethylphenyl)propanoic acid (CAS No. 1783635-41-5) is a multifaceted compound with significant potential across multiple domains of science and industry. Its unique structural features make it an invaluable tool for pharmaceutical research, materials science, and agrochemical development. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in shaping the future of chemical innovation.

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